molecular formula C27H18F9N3O2 B1674092 Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)- CAS No. 177954-68-6

Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-

Cat. No.: B1674092
CAS No.: 177954-68-6
M. Wt: 587.4 g/mol
InChI Key: VVCYJFVTVHMTBV-HSZRJFAPSA-N
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Description

L-768673 is a small molecule drug that functions as a potassium channel blocker. It has been primarily investigated for its potential use as an antiarrhythmic agent, which means it can help manage irregular heartbeats. The compound is known for its ability to prolong the action potential duration in cardiac cells, making it a valuable candidate for treating various cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-768673 involves several key steps. One of the primary methods includes the Ru-catalyzed hydrogenation of an oxime derived from commercially available 1-trifluoroethyl-5-phenyl benzodiazepine. This process yields the racemic 1-trifluoroethyl-3-amino-5-phenyl benzodiazepinone. The racemic mixture is then subjected to a one-pot resolution-racemization process to obtain the desired enantiomerically pure product .

Industrial Production Methods

Industrial production of L-768673 follows similar synthetic routes but on a larger scale. The process involves the use of advanced crystallization techniques to ensure high yield and purity. The key steps include regioselective ortho-lithiation, transmetalation, and alkylation, followed by oxidative cleavage and coupling reactions .

Chemical Reactions Analysis

Types of Reactions

L-768673 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of L-768673, as well as substituted benzodiazepine compounds .

Scientific Research Applications

Mechanism of Action

L-768673 exerts its effects by blocking potassium channels, specifically the slowly activating delayed rectifier potassium current (I_Ks). This blockade prolongs the action potential duration in cardiac cells, thereby reducing the risk of arrhythmias. The compound targets the potassium channel subunits, leading to decreased transmural dispersion of refractoriness, which is a risk factor for arrhythmia induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of L-768673

L-768673 is unique due to its high specificity for the slowly activating delayed rectifier potassium current (I_Ks). This specificity allows it to effectively prolong action potential duration without significantly affecting other ion channels. Additionally, its enantiomerically pure form enhances its pharmacological activity and reduces potential side effects .

Properties

CAS No.

177954-68-6

Molecular Formula

C27H18F9N3O2

Molecular Weight

587.4 g/mol

IUPAC Name

2-[2,4-bis(trifluoromethyl)phenyl]-N-[(3R)-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-3-yl]acetamide

InChI

InChI=1S/C27H18F9N3O2/c28-25(29,30)14-39-20-9-5-4-8-18(20)22(15-6-2-1-3-7-15)38-23(24(39)41)37-21(40)12-16-10-11-17(26(31,32)33)13-19(16)27(34,35)36/h1-11,13,23H,12,14H2,(H,37,40)/t23-/m1/s1

InChI Key

VVCYJFVTVHMTBV-HSZRJFAPSA-N

SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@H](C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)NC(=O)CC4=C(C=C(C=C4)C(F)(F)F)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2,4-trifluoromethyl)-N-(2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-benzo(e)(1,4)diazepin-3-yl)acetamide
L 768,673
L 768673
L-768,673
L-768673

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Reactant of Route 2
Reactant of Route 2
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Reactant of Route 3
Reactant of Route 3
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Reactant of Route 4
Reactant of Route 4
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Reactant of Route 5
Reactant of Route 5
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-
Reactant of Route 6
Reactant of Route 6
Benzeneacetamide, N-[(3R)-2,3-dihydro-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-1,4-benzodiazepin-3-yl]-2,4-bis(trifluoromethyl)-

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